molecular formula C18H38O<br>C18H38O<br>CH3(CH2)17OH B1682479 Stearyl Alcohol CAS No. 112-92-5

Stearyl Alcohol

Cat. No.: B1682479
CAS No.: 112-92-5
M. Wt: 270.5 g/mol
InChI Key: GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Octadecanol participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of binary systems with n-Nonadecane, revealing dynamic structural changes under varying conditions .

Cellular Effects

The effects of Octadecanol on cells and cellular processes are complex and multifaceted. While specific cellular effects can vary depending on the context, Octadecanol is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Octadecanol exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octadecanol can change over time. This includes information on Octadecanol’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Octadecanol can vary with different dosages in animal models. Specific effects can depend on the dosage and the specific model used .

Metabolic Pathways

Octadecanol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Octadecanol is transported and distributed within cells and tissues in a variety of ways. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Octadecanol can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

Stearyl alcohol is often compared with other fatty alcohols such as cetyl alcohol and oleyl alcohol:

This compound is unique due to its high melting point and stability, making it suitable for applications requiring solid, waxy materials .

Properties

IUPAC Name

octadecan-1-ol
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InChI

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCO
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Molecular Formula

Record name 1-OCTADECANOL
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DSSTOX Substance ID

DTXSID8026935
Record name 1-Octadecanol
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Molecular Weight

270.5 g/mol
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS.
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Boiling Point

210.5 °C at 15 mm Hg, 336 °C
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Flash Point

200 °C, 392 °F (200 °C) (Closed cup), 170 °C
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Solubility

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none
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Density

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid)
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Vapor Pressure

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133
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Mechanism of Action

... Ethanol, 1-propanol, 1-butanol, 1-pentanol and 1-octanol had essentially the same effects on the mitochondrial ultrastructure: a mixed population of small and enlarged mitochondria with poorly developed cristae; 1-dodecanol induced ultrastructural changes of mitochondria of two distinct types: a mixed population of small and enlarged mitochondria with poorly developed cristae in some hepatocytes and remarkably enlarged mitochondria with well-developed cristate in others; and 1-octadecanol induced remarkably enlarged mitochondria in all hepatocytes., ... The reactivity of the fatty alcohols with cetrimide decreased with increasing chain length although branching on the tetradecanol and hexadecanol resulted in a higher reactivity. Adding 1-octadecanol to 1-hexadecanol resulted in an increased reactivity rising to a maximum for mixtures containing 20-40% w/w 1-octadecanol., ... Peak inhibition was recorded with saturated primary alcohols (64 microM) varying in chain length from 16 to 19 carbon atoms. The unsaturated alcohols (oleyl, linoleyl, and linolenyl) and the secondary alcohol (pentadecan-2-ol) were considerably less effective growth inhibitors. Stearic and palmitic acids were also ineffective., After incubation of stationary phase Leishmania donovani with [1-14C]octadecanol, about 70% of the precursor was taken up within 3 hr. Wax esters and acyl moieties of glycerolipids contained most of the 14C-activity from 3 to 6 hr, because octadecanol was partly oxidized to stearate. Ether moieties were only weakly labeled. After 40 hr, 1-0-alkyl and 1-0-alk-1'-enyl diacylglycerols as well as 1-0-alkyl and 1-0-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamines contained nearly all of the radioactivity. Most of the label in the neutral ether lipids was located in the alkyl ether side chain, whereas, in the phosphatidylethanolamine fraction, most of the label was found in the alkenyl ether side chain.
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Color/Form

Leaflets from ethanol, Unctuous white flakes or granules

CAS No.

112-92-5, 68911-61-5
Record name Stearyl alcohol
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Melting Point

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C
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Synthesis routes and methods I

Procedure details

Details of the (A), (B) and (C) components in Table 1, Table 1-2, Table 2, and Table-3 are as follows: (A) Component A-1: Pentaerythritol stearate (average ester replacement degree 45% by equivalent), A-2: Long chain fatty acid polyamide polyamine (MW=3,000 to 4,000); obtained by dropwise adding epichlorohydrin (1/3 mole ratio) to a compound obtained by reaction of polyethylene imine (MW=1,000) and Lunac S-40 (1/7 mole ratio) manufactured by Kao Corporation, A-3: Distearylamine, A-4: Ethylene glycol monobehenate, A-5: Pentaerythritol monooleate (average ester replacement degree 45% by equivalent), A-6: Stearyl alcohol PO adduct (PO=10 mole), A-7: Oleic acid, A-8: Beef tallow, A-9: Cured castor oil, A-10: Lauryl alcohol EO Adduct (EO=15 mole), A-11: Stearyl alcohol EO/PO adduct (EO 24/PO 18 random adduct), A-12: KB-115 (manufactured by Kao Corporation) (main component: fatty acid polyhydric alcohol ester), A-13: Rosin (Hartall R-WW, manufactured by Harima Chemicals, Inc.), A-14: Alkyl ketene dimer obtained by de-hydrochloric acid reaction, in the presence of ternary amine catalyst, of fatty acid chloride obtained by the reaction of phosphoric acid trichloride with Lunac S-40 (manufactured by Kao Corporation), A-15: Alkenyl succinic acid anhydride obtained by addition reaction of Dialen 168 manufactured by Mitsubishi Chemical Industries Ltd. and maleic anhydride at 3/2 mole ratio, and A-16: Methylpolysiloxane (KF96A-1000, manufactured by Shin-Etsu Silicone Co., Ltd.).
[Compound]
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[Compound]
Name
castor oil
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Synthesis routes and methods II

Procedure details

1-octadecanol; 2-methyl-1-undecanol; 2-propyl-1-nonanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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